Direct p53 Binding Affinity
2-(2-Phenylvinyl)-4-quinolinol demonstrates direct, high-affinity binding to the p53 tumor suppressor protein with a dissociation constant (KD) of 200 ± 52 nM, as determined by surface plasmon resonance (SPR) . This is a critical differentiator from many structurally similar 2-styrylquinoline derivatives, which have been reported to induce apoptosis primarily through p53-independent mechanisms, such as ROS generation and redox imbalance, rather than direct p53 stabilization [1][2].
| Evidence Dimension | Binding Affinity (KD) for p53 Protein |
|---|---|
| Target Compound Data | KD = 200 ± 52 nM |
| Comparator Or Baseline | Class-level baseline for 2-styrylquinoline derivatives: Predominant mechanism is p53-independent apoptosis; direct p53 binding data is generally absent or significantly weaker. |
| Quantified Difference | Target compound exhibits quantifiable, high-affinity direct p53 binding; comparator class primarily acts via p53-independent pathways. |
| Conditions | Surface Plasmon Resonance (SPR) assay |
Why This Matters
For research programs focused on reactivating wild-type p53 or studying p53-MDM2 interactions, this compound provides a quantifiable, direct binding tool, whereas most generic styrylquinolines do not offer this defined mechanism.
- [1] Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 177, 338-349. View Source
- [2] Chang, F. S., et al. (2010). Synthesis and antiproliferative evaluations of certain 2-phenylvinylquinoline (2-styrylquinoline) and 2-furanylvinylquinoline derivatives. Bioorganic & Medicinal Chemistry, 18(1), 124-133. View Source
